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Cat. No.: B1684627 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
INCB16562 is a potent and selective small-molecule inhibitor of Janus kinase 1 (JAK1) and

Janus kinase 2 (JAK2).[1][2] It has demonstrated significant preclinical activity in various

hematological malignancies, most notably multiple myeloma. This technical guide provides a

comprehensive overview of the chemical structure, properties, mechanism of action, and

relevant experimental protocols for INCB16562, intended to serve as a valuable resource for

researchers in the field of oncology and drug discovery.

Chemical Structure and Properties
INCB16562 is a complex heterocyclic molecule with the IUPAC name 2-(2,6-

dichlorophenyl)-1,8-dihydroimidazo[4,5-d]dipyrido[2,3-b:4',3'-f]azepine. Its chemical and

physical properties are summarized in the table below.
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Property Value Reference

CAS Number 933768-63-9

Molecular Formula C₁₉H₁₁Cl₂N₅

Molecular Weight 380.23 g/mol

IUPAC Name

2-(2,6-dichlorophenyl)-1,8-

dihydroimidazo[4,5-

d]dipyrido[2,3-b:4',3'-f]azepine

SMILES

ClC1=C(C(N2)=NC3=C2C4=C

C=CN=C4NC5=CN=CC=C35)

C(Cl)=CC=C1

Appearance Solid

Solubility
Information not publicly

available

pKa
Information not publicly

available

LogP
Information not publicly

available

Pharmacological Properties and Mechanism of
Action
INCB16562 is a selective inhibitor of the Janus kinases JAK1 and JAK2, which are key

components of the JAK-STAT signaling pathway. This pathway is crucial for the signal

transduction of numerous cytokines and growth factors that are implicated in the pathogenesis

of various cancers, including multiple myeloma.[2]

Kinase Selectivity
INCB16562 exhibits high selectivity for JAK1 and JAK2 over other members of the JAK family,

particularly JAK3.[1][2] This selectivity is advantageous as the inhibition of JAK3 is associated
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with immunosuppressive effects. The IC₅₀ values for INCB16562 against the four human JAK

family members are presented below.

Kinase IC₅₀ (nM)

JAK1 5.9

JAK2 5.7

JAK3 >400

TYK2 53

A broader kinase selectivity profile against a wider panel of kinases is essential for a

comprehensive understanding of the compound's specificity and potential off-target effects.

While a complete public dataset is not available, INCB16562 has been described as being

highly selective for JAK1 and JAK2.[1]

Mechanism of Action in Multiple Myeloma
In multiple myeloma, the JAK-STAT pathway is often constitutively activated, promoting tumor

cell proliferation, survival, and drug resistance. INCB16562 exerts its anti-myeloma effects by

inhibiting JAK1 and JAK2, thereby blocking the downstream phosphorylation and activation of

Signal Transducer and Activator of Transcription 3 (STAT3).[2] This leads to the downregulation

of STAT3 target genes involved in cell survival and proliferation, ultimately inducing apoptosis

in myeloma cells.[2]

The following diagram illustrates the signaling pathway targeted by INCB16562 in multiple

myeloma.
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Figure 1. Mechanism of action of INCB16562 in inhibiting the JAK-STAT pathway.
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Experimental Protocols
Detailed experimental protocols are crucial for the accurate evaluation of INCB16562's activity.

The following are representative protocols based on published studies involving JAK inhibitors

and multiple myeloma.

In Vitro JAK1/JAK2 Enzyme Assay
This protocol outlines a method to determine the in vitro potency of INCB16562 against JAK1

and JAK2 enzymes.

Materials:

Recombinant human JAK1 and JAK2 enzymes

ATP

Peptide substrate (e.g., poly(Glu, Tyr) 4:1)

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01%

Tween-20)

INCB16562 (serially diluted)

33P-γ-ATP

Filter plates and scintillation counter or non-radioactive detection system (e.g., ADP-Glo™

Kinase Assay)

Procedure:

Prepare a reaction mixture containing the JAK enzyme, peptide substrate, and assay buffer.

Add serially diluted INCB16562 or vehicle control (DMSO) to the reaction mixture and

incubate for a defined period (e.g., 10 minutes) at room temperature.

Initiate the kinase reaction by adding a mixture of ATP and 33P-γ-ATP.

Incubate the reaction for a specific time (e.g., 60 minutes) at room temperature.
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Stop the reaction by adding a stop solution (e.g., phosphoric acid).

Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

Wash the filter plate to remove unincorporated 33P-γ-ATP.

Measure the amount of incorporated radioactivity using a scintillation counter.

Calculate the percent inhibition for each concentration of INCB16562 and determine the IC₅₀

value.

The following diagram illustrates the general workflow for a kinase inhibition assay.
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Figure 2. General workflow for an in vitro kinase inhibition assay.
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Multiple Myeloma Cell Proliferation Assay
This protocol describes a method to assess the anti-proliferative activity of INCB16562 on

multiple myeloma cell lines.

Materials:

Multiple myeloma cell lines (e.g., U266, RPMI 8226, MM.1S)

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

INCB16562 (serially diluted)

Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

96-well microplates

Plate reader

Procedure:

Seed multiple myeloma cells into a 96-well plate at a predetermined density (e.g., 5,000-

10,000 cells/well).

Allow the cells to adhere or stabilize for a few hours or overnight.

Treat the cells with serially diluted INCB16562 or vehicle control (DMSO).

Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂

incubator.

Add the cell proliferation reagent to each well according to the manufacturer's instructions.

Incubate for the recommended time to allow for color or luminescence development.

Measure the absorbance or luminescence using a plate reader.

Calculate the percentage of cell viability relative to the vehicle-treated control and determine

the GI₅₀ (concentration for 50% growth inhibition).
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In Vivo Xenograft Model of Multiple Myeloma
This protocol provides a general framework for evaluating the in vivo efficacy of INCB16562 in

a mouse xenograft model of multiple myeloma.

Materials:

Immunocompromised mice (e.g., NOD/SCID or NSG)

Multiple myeloma cell line (e.g., RPMI 8226 or MM.1S)

Matrigel (optional, for subcutaneous injection)

INCB16562 formulation for oral administration

Vehicle control

Calipers for tumor measurement

Procedure:

Subcutaneously or intravenously inject a suspension of multiple myeloma cells into the mice.

Monitor the mice for tumor development. For subcutaneous models, measure tumor volume

regularly using calipers. For systemic models, monitor for signs of disease progression (e.g.,

hind limb paralysis, weight loss).

Once tumors reach a palpable size (e.g., 100-200 mm³) or signs of disease are evident,

randomize the mice into treatment and control groups.

Administer INCB16562 or vehicle control orally at a predetermined dose and schedule (e.g.,

once or twice daily).[3]

Monitor tumor growth and the general health of the mice throughout the study.

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

pharmacodynamic marker analysis by Western blot or immunohistochemistry).

The logical relationship for conducting a xenograft study is depicted below.
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Figure 3. Logical workflow for a multiple myeloma xenograft study.
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Conclusion
INCB16562 is a promising JAK1/2 inhibitor with demonstrated preclinical efficacy in multiple

myeloma. Its selectivity profile and mechanism of action make it a valuable tool for researchers

investigating the role of the JAK-STAT pathway in cancer and for the development of novel

therapeutic strategies. This technical guide provides a foundational understanding of

INCB16562's chemical and pharmacological properties, along with representative experimental

protocols to facilitate further research. As with any experimental compound, it is imperative to

consult detailed, peer-reviewed publications for specific and validated protocols.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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